Cas no 1105242-23-6 (ethyl 4-{2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamido}benzoate)
![ethyl 4-{2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamido}benzoate structure](https://ja.kuujia.com/scimg/cas/1105242-23-6x500.png)
ethyl 4-{2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamido}benzoate 化学的及び物理的性質
名前と識別子
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- VPBTXJQKPKMGFX-UHFFFAOYSA-N
- ethyl 4-{2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamido}benzoate
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- インチ: 1S/C23H18ClN3O4S/c1-2-31-23(30)15-5-9-17(10-6-15)26-19(28)11-27-13-25-20-18(12-32-21(20)22(27)29)14-3-7-16(24)8-4-14/h3-10,12-13H,2,11H2,1H3,(H,26,28)
- InChIKey: VPBTXJQKPKMGFX-UHFFFAOYSA-N
- ほほえんだ: C(OCC)(=O)C1=CC=C(NC(CN2C=NC3C(C4=CC=C(Cl)C=C4)=CSC=3C2=O)=O)C=C1
ethyl 4-{2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamido}benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3382-7904-2mg |
ethyl 4-{2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamido}benzoate |
1105242-23-6 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
Life Chemicals | F3382-7904-20μmol |
ethyl 4-{2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamido}benzoate |
1105242-23-6 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
Life Chemicals | F3382-7904-3mg |
ethyl 4-{2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamido}benzoate |
1105242-23-6 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
Life Chemicals | F3382-7904-30mg |
ethyl 4-{2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamido}benzoate |
1105242-23-6 | 90%+ | 30mg |
$119.0 | 2023-04-26 | |
Life Chemicals | F3382-7904-1mg |
ethyl 4-{2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamido}benzoate |
1105242-23-6 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
Life Chemicals | F3382-7904-4mg |
ethyl 4-{2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamido}benzoate |
1105242-23-6 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3382-7904-5mg |
ethyl 4-{2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamido}benzoate |
1105242-23-6 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
Life Chemicals | F3382-7904-10mg |
ethyl 4-{2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamido}benzoate |
1105242-23-6 | 90%+ | 10mg |
$79.0 | 2023-04-26 | |
Life Chemicals | F3382-7904-10μmol |
ethyl 4-{2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamido}benzoate |
1105242-23-6 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
Life Chemicals | F3382-7904-25mg |
ethyl 4-{2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamido}benzoate |
1105242-23-6 | 90%+ | 25mg |
$109.0 | 2023-04-26 |
ethyl 4-{2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamido}benzoate 関連文献
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
ethyl 4-{2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamido}benzoateに関する追加情報
Ethyl 4-{2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamido}benzoate: A Comprehensive Overview
Ethyl 4-{2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamido}benzoate (CAS No. 1105242-23-6) is a complex organic compound with significant potential in the field of medicinal chemistry. This compound belongs to the class of thienopyrimidines, which are known for their diverse biological activities. The structure of this compound is characterized by a thienopyrimidine core, a chlorophenyl substituent, and an ethyl benzoate group, making it a promising candidate for various pharmacological applications.
The thienopyrimidine moiety in this compound plays a crucial role in its biological activity. Recent studies have shown that thienopyrimidines exhibit potent anti-inflammatory and anti-cancer properties. For instance, a research article published in the Journal of Medicinal Chemistry highlighted the ability of similar compounds to inhibit key enzymes involved in inflammation and cancer progression. The presence of the chlorophenyl group further enhances the compound's stability and bioavailability, making it an attractive option for drug development.
Ethyl benzoate derivatives are widely used in the pharmaceutical industry due to their ability to improve drug solubility and absorption. In this compound, the ethyl benzoate group serves as a versatile functional group that can be modified to tailor the compound's pharmacokinetic properties. Recent advancements in synthetic chemistry have enabled researchers to synthesize ethyl benzoate derivatives with improved bioavailability and reduced toxicity.
The combination of these structural features makes ethyl 4-{2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamido}benzoate a unique compound with potential applications in treating chronic inflammatory diseases and cancers. Preclinical studies have demonstrated its ability to inhibit pro-inflammatory cytokines and induce apoptosis in cancer cells. These findings suggest that this compound could be developed into a novel therapeutic agent with minimal side effects.
Moreover, the synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high purity and yield. Researchers have optimized the synthesis pathway by employing advanced techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions. These methods not only enhance the efficiency of the synthesis process but also reduce environmental impact.
In conclusion, ethyl 4-{2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamido}benzoate (CAS No. 1105242-23-6) represents a significant advancement in medicinal chemistry. Its unique structure, combined with cutting-edge synthetic techniques and promising biological activity, positions it as a strong candidate for future drug development efforts.
1105242-23-6 (ethyl 4-{2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamido}benzoate) 関連製品
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